1-Fluoropentan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound with the molecular formula C5H13ClFN. It is primarily used in research settings and is not intended for human use . The compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoropentan-2-amine;hydrochloride typically involves the fluorination of pentan-2-amine. One common method is the direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through multiple purification steps such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Reactions: Formation of azides, nitriles, or other substituted amines.
Oxidation Reactions: Formation of imines or oxides.
Reduction Reactions: Formation of simpler amines or hydrocarbons
Wissenschaftliche Forschungsanwendungen
1-Fluoropentan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Fluoropentan-2-amine;hydrochloride involves its interaction with molecular targets through the fluorine atom. The fluorine atom can form strong bonds with carbon, enhancing the stability and reactivity of the compound. This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoropentan-2-amine: The base compound without the hydrochloride salt.
2-Fluoroethylamine: A simpler fluorinated amine with similar properties.
Fluoromethylamine: Another fluorinated amine with a different carbon chain length
Uniqueness: 1-Fluoropentan-2-amine;hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in applications requiring precise chemical properties .
Eigenschaften
Molekularformel |
C5H13ClFN |
---|---|
Molekulargewicht |
141.61 g/mol |
IUPAC-Name |
1-fluoropentan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H |
InChI-Schlüssel |
YIAJCBIUAABDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.